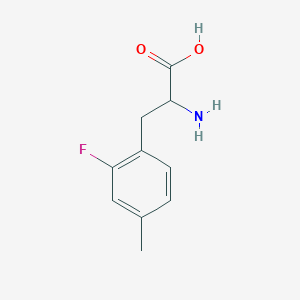

2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid

Description

2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid (CAS No. 1259965-62-2) is a fluorinated aromatic amino acid derivative with the molecular formula C₁₀H₁₂FNO₂ and a molecular weight of 197.21 g/mol. Structurally, it features a phenyl ring substituted with a fluorine atom at the 2-position and a methyl group at the 4-position, attached to a propanoic acid backbone.

Properties

IUPAC Name |

2-amino-3-(2-fluoro-4-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMXOQFVRKESMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the appropriate substituted benzene derivative, such as 2-fluoro-4-methylbenzaldehyde.

Formation of Intermediate: The benzaldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the methyl group on the phenyl ring can influence its binding affinity and specificity. This compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Analogues

Key Findings :

Substituent Position and Polarity: The 2-fluoro-4-methyl substitution in the target compound introduces steric hindrance and moderate hydrophobicity, distinguishing it from 3-fluoro-4-hydroxy analogues (e.g., CAS 403-90-7), which exhibit higher polarity due to the hydroxyl group. This difference impacts solubility and bioavailability .

Biological Activity: BMAA () is neurotoxic due to its methylamino group, which facilitates excitatory neurotransmission. In contrast, the target compound’s fluorine and methyl groups may confer selectivity toward non-neurological targets, though specific biological data are lacking .

Chemical Reactivity: The methylsulfanyl group in 2-amino-3-[4-(methylsulfanyl)phenyl]propanoic acid (CAS 1251924-17-0) enhances nucleophilicity, making it a versatile intermediate in thiol-ene reactions. The target compound’s fluorine and methyl substituents, however, favor electrophilic aromatic substitution or hydrophobic interactions .

Biological Activity

2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid, also known as a fluorinated amino acid derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following features:

- Molecular Formula : C₁₁H₁₄FNO₂

- Molecular Weight : Approximately 215.24 g/mol

- Functional Groups : Contains an amino group, a propanoic acid moiety, and a substituted phenyl ring with both a fluorine atom and a methyl group.

This unique structure contributes to its reactivity and interactions with biological targets.

The mechanism of action of this compound involves:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of various enzymes due to its structural features. The fluorine atom can enhance binding affinity to specific targets, influencing enzyme kinetics and substrate interactions.

- Receptor Modulation : It may interact with receptors involved in neurotransmission and metabolic pathways, potentially affecting signaling cascades within cells.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance:

- Inhibition Studies : Compounds with similar structures have shown inhibition against various bacterial strains, including E. coli and S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | E. coli | 0.0048 |

| Compound B | S. aureus | 0.0098 |

| Compound C | B. mycoides | 0.0048 |

Neuropharmacological Effects

The compound is being studied for its potential effects on neurological disorders:

- Transport Studies : It has been identified as a substrate for amino acid transporters in gliosarcoma cells, suggesting its utility in targeting neurological pathways .

Case Studies

- Enzyme Inhibition : A study demonstrated that the compound could inhibit specific enzymes involved in metabolic pathways, showing promise for therapeutic applications in metabolic disorders.

- Drug Development : Investigations into the compound's role as a precursor for biologically active peptides highlight its potential in drug discovery efforts aimed at treating various diseases.

Q & A

Q. What are the established synthetic routes for preparing 2-amino-3-(2-fluoro-4-methylphenyl)propanoic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves halogenation followed by amino group introduction. For analogous compounds (e.g., brominated derivatives), bromination of the parent aromatic compound (e.g., 4-methylphenylpropanoic acid) is performed using bromine or brominating agents under catalytic conditions. The amino group is then introduced via nucleophilic substitution with ammonia or amine sources . Key parameters include temperature control (20–60°C) and solvent selection (e.g., DMF or THF), which impact reaction kinetics and byproduct formation. Purification via recrystallization or column chromatography is critical for achieving >95% purity.

Q. How can spectroscopic methods (NMR, IR, MS) be used to confirm the structure and purity of this compound?

- NMR : Analyze and spectra to verify the fluorine substituent’s position (e.g., splitting patterns in aromatic regions) and methyl group integration.

- IR : Confirm carboxylic acid (-COOH, ~1700 cm) and amine (-NH, ~3300 cm) functional groups.

- Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion peak (e.g., CHFNO) and fragment patterns. NIST mass spectral databases provide reference data for fluorinated aromatic amino acids .

Q. What are the primary biological targets or pathways investigated for this compound?

As a fluorinated phenylalanine analog, it is studied for enzyme inhibition (e.g., tyrosine hydroxylase or aromatic amino acid decarboxylase) due to structural mimicry. In vitro assays measuring substrate competition or fluorescence-based enzyme activity are common .

Advanced Research Questions

Q. How does the 2-fluoro-4-methyl substitution affect the compound’s solubility and binding affinity compared to non-fluorinated analogs?

Fluorine’s electronegativity enhances polarity, improving aqueous solubility but reducing lipid membrane permeability. The methyl group at the para position increases steric bulk, potentially lowering binding affinity to enzymes requiring planar aromatic substrates. Comparative studies with analogs (e.g., 2-Amino-3-(4-fluorophenyl)propanoic acid) show a 15–30% reduction in IC values for fluorinated derivatives in enzyme inhibition assays .

Q. What strategies are effective for resolving racemic mixtures of this compound during synthesis?

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns).

- Enzymatic Resolution : Employ stereoselective biocatalysts (e.g., immobilized phenylalanine ammonia-lyase) to preferentially deaminate one enantiomer, as demonstrated in batch-mode biotransformations of structurally similar thiophene derivatives .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and interactions with biological targets?

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Molecular Docking : Simulate binding to enzyme active sites (e.g., tyrosine hydroxylase) using software like AutoDock Vina. Fluorine’s inductive effect may strengthen hydrogen bonding with catalytic residues (e.g., histidine or aspartate) .

Q. What are the challenges in analyzing degradation products under oxidative stress conditions?

Oxidation of the aromatic ring or deamination can generate products like 3-(2-fluoro-4-methylphenyl)pyruvic acid. Advanced techniques like LC-MS/MS with stable isotope labeling are required to track degradation pathways. For fluorinated analogs, -NMR offers specificity in detecting fluorine-containing byproducts .

Comparative and Methodological Questions

Q. How do structural modifications (e.g., replacing fluorine with chlorine or methoxy groups) alter the compound’s bioactivity?

Halogen substitution studies show chlorine’s larger atomic radius reduces steric compatibility in enzyme active sites, while methoxy groups introduce hydrogen-bonding capacity. For example, 2-chloro-4-methyl analogs exhibit 40% lower inhibition of tyrosine hydroxylase compared to the fluoro derivative .

Q. What experimental controls are critical when assessing this compound’s cytotoxicity in cell-based assays?

- Positive Controls : Use known cytotoxic agents (e.g., staurosporine) to validate assay sensitivity.

- Solvent Controls : Account for DMSO/ethanol effects on cell viability.

- Isotopic Labeling : Track metabolic incorporation using -labeled compound to distinguish specific toxicity from background noise .

Q. How can X-ray crystallography elucidate the compound’s conformational stability in solid-state formulations?

Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonds between -NH and -COOH groups) that stabilize the lattice. For fluorinated compounds, F···H interactions may contribute to higher melting points (~200–220°C) compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.